molecular formula C12H19NO B3214760 [(3,4-Dimethylphenyl)methyl](2-methoxyethyl)amine CAS No. 1152657-49-2

[(3,4-Dimethylphenyl)methyl](2-methoxyethyl)amine

Cat. No.: B3214760
CAS No.: 1152657-49-2
M. Wt: 193.28
InChI Key: QNKMMGIFXWOGAS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-Dimethylphenyl)methylamine can be achieved through several methods. One common approach involves the reaction of 3,4-dimethylbenzyl chloride with 2-methoxyethylamine in the presence of a base such as sodium hydroxide . The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of (3,4-Dimethylphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis. Industrial methods often focus on minimizing waste and energy consumption while maximizing product purity.

Chemical Reactions Analysis

Types of Reactions

(3,4-Dimethylphenyl)methylamine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding aldehydes or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to yield the corresponding amine.

    Substitution: Nucleophilic substitution reactions can occur with halogenated compounds to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)

    Substitution: Halogenated compounds (e.g., alkyl halides), bases (e.g., sodium hydroxide)

Major Products Formed

    Oxidation: Aldehydes, ketones

    Reduction: Primary amines

    Substitution: Various substituted amines

Scientific Research Applications

(3,4-Dimethylphenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and metabolic pathways.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (3,4-Dimethylphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a ligand, binding to these targets and modulating their activity. This interaction can lead to various biological effects, depending on the specific pathway involved.

Comparison with Similar Compounds

(3,4-Dimethylphenyl)methylamine can be compared with other similar compounds, such as:

    [(3,4-Dimethylphenyl)methyl]amine: Lacks the methoxyethyl group, leading to different chemical properties and reactivity.

    (3,4-Dimethylphenyl)methylamine: Contains an ethoxyethyl group instead of a methoxyethyl group, resulting in variations in solubility and reactivity.

The uniqueness of (3,4-Dimethylphenyl)methylamine lies in its specific functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

N-[(3,4-dimethylphenyl)methyl]-2-methoxyethanamine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO/c1-10-4-5-12(8-11(10)2)9-13-6-7-14-3/h4-5,8,13H,6-7,9H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNKMMGIFXWOGAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CNCCOC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

193.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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